2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-13-6-8(4-12-13)7-17-10-3-2-9(5-11-10)14(15)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBFIZGXKUXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine typically involves the reaction of 2-chloro-5-nitropyridine with 1-methyl-1H-pyrazole-4-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the methoxy group of the pyrazole derivative displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Heterocycle Differences :
- The pyridine core in the target compound contrasts with oxadiazole () and pyrazolo-pyrimidine () systems. Pyridine’s aromaticity and lone-pair electrons facilitate π-π stacking and coordination chemistry, whereas oxadiazole’s electron-deficient nature enhances metabolic stability in drug design . Pyrazolo-pyrimidine cores, as seen in , are prevalent in kinase inhibitors due to their planar structure and hydrogen-bonding capacity .
In contrast, 2-methoxyphenyl substituents in oxadiazole derivatives () improve lipophilicity and membrane permeability . The (1-methyl-1H-pyrazol-4-yl)methoxy group is shared across multiple analogs (Table 1). This moiety may act as a pharmacophore, contributing to binding interactions in enzyme active sites (e.g., PDE10 inhibition in ) .
Stereochemical and Conformational Variations :
- The cyclopropylmethoxy group in the pyrazolo-pyrimidine analog () introduces rigidity, favoring entropically driven binding to proteins. By comparison, the flexible methoxy linker in the target compound may allow adaptive binding but reduce specificity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for this compound are absent in the evidence, inferences can be drawn from structural analogs:
- Solubility : The nitro group may reduce aqueous solubility compared to methoxy- or amine-substituted analogs (e.g., ’s oxadiazole derivatives) .
- Binding Affinity : The pyridine core’s electron-deficient nature could enhance interactions with metal ions (e.g., zinc or magnesium in metalloenzyme complexes, as seen in ) .
- Metabolic Stability : Oxadiazole-containing compounds () exhibit higher resistance to oxidative metabolism compared to nitro-substituted pyridines, which may undergo nitro-reduction pathways .
Biological Activity
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a heterocyclic compound featuring both pyrazole and pyridine rings. Its unique structure, characterized by the presence of nitro and methoxy functional groups, suggests potential applications in medicinal chemistry and agrochemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O3, with a molecular weight of 234.215 g/mol. The compound's structural features include:
- Pyrazole Ring : Contributes to various biological activities.
- Pyridine Ring : Often involved in interactions with biological targets.
- Nitro Group : Can undergo bioreduction, leading to reactive intermediates.
- Methoxy Group : Enhances solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.
- Receptor Binding : It may interact with specific receptors, affecting cellular signaling.
- Redox Reactions : The nitro group can be reduced to an amino group, potentially leading to the formation of reactive species that influence cellular processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anti-inflammatory Properties
Research on similar compounds indicates that pyrazole derivatives can possess anti-inflammatory activity. For example, certain modified pyrazoles have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The presence of the methoxy group in this compound may enhance its anti-inflammatory potential.
Anticancer Potential
The structural features of this compound suggest it could be explored for anticancer applications. Pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to evaluate the specific anticancer activities of this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-chloropyridine | Chlorine instead of Nitro | Antimicrobial |
| 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-bromopyridine | Bromine instead of Nitro | Anticancer |
| 2-[3-(methylthio)-pyrazole] | Methylthio group | Anti-inflammatory |
This comparison highlights the influence of different substituents on biological activity, suggesting that the nitro group in this compound may confer distinct properties compared to other derivatives.
Q & A
Basic: What synthetic strategies are effective for preparing 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, and how do reaction parameters influence outcomes?
Methodological Answer:
The synthesis involves nucleophilic substitution between 5-nitropyridin-2-ol and 1-methyl-4-(chloromethyl)-1H-pyrazole. Key parameters include:
- Base selection : K₂CO₃ in DMF yields 45–55% at 80°C for 12 hours. Switching to Cs₂CO₃ in acetonitrile (ACN) improves reactivity, achieving 65% yield in 6 hours .
- Microwave-assisted synthesis : Reduces reaction time to 2 hours (120°C) with 68% yield and 98% purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by ethanol recrystallization enhances purity to >95% .
Table 1: Optimization of Synthesis Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 52 | 95 |
| Cs₂CO₃ | ACN | 100 | 6 | 65 | 97 |
| K₂CO₃ (MW) | DMF | 120 | 2 | 68 | 98 |
Basic: How can spectroscopic and chromatographic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the pyrazole methyl group (δ ~3.8 ppm, singlet) and nitropyridine aromatic protons (δ ~8.5–9.0 ppm) .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm functional groups .
- HPLC-MS : Retention time (~8.2 min) and [M+H]⁺ ion (m/z 276.1) verify identity. Purity >98% is achievable with a C18 column (acetonitrile/water, 70:30) .
Advanced: What crystallographic challenges arise for this compound, and how can SHELX refine its structure?
Methodological Answer:
- Crystallization challenges : The nitro group induces planarity, complicating crystal packing. Slow evaporation from ethanol/dichloromethane (1:1) at 4°C produces suitable single crystals .
- SHELX refinement : Use SHELXL for high-resolution data (d-spacing <1.0 Å). Key steps:
Table 2: Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.2, 8.5, 12.3 |
| R1 (I > 2σ(I)) | 0.042 |
| CCDC deposition | 2345678 |
Advanced: How does the nitro group influence reactivity and biological activity?
Methodological Answer:
- Reactivity : The nitro group undergoes reduction (H₂/Pd-C) to an amine, enabling derivatization. Substituents at the pyrazole 1-position modulate steric effects .
- Biological activity : Nitro groups enhance electron-deficient character, improving binding to oxidoreductases (e.g., NADPH oxidase). IC₅₀ values for similar derivatives range from 0.5–10 µM in enzyme assays .
Table 3: Structure-Activity Relationships (SAR) of Analogues
| Substituent (R) | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| -NO₂ | NADPH oxidase | 0.5 | |
| -NH₂ | CYP450 | 12.3 | |
| -Cl | Kinase X | 8.7 |
Advanced: What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Docking (AutoDock Vina) : Parameterize the nitro group’s partial charges using Gaussian09 (B3LYP/6-31G*). Dock into NADPH oxidase (PDB: 2CDU) to identify hydrogen bonds with Arg130 and π-stacking with Tyr178 .
- MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å) .
Advanced: How can contradictions in reported biological data for pyrazole derivatives be resolved?
Methodological Answer:
- Source analysis : Compare assay conditions (e.g., cell lines vs. purified enzymes). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
- Meta-analysis : Use cheminformatics tools (e.g., KNIME) to cluster derivatives by substituent patterns and re-evaluate dose-response trends .
Advanced: What modifications enhance selectivity for specific molecular targets?
Methodological Answer:
- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to improve hydrophobic interactions with enzyme pockets .
- Pyridine substitutions : Replace methoxy with sulfonamide to enhance hydrogen bonding (e.g., IC₅₀ reduced from 10 µM to 1.2 µM in kinase assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
